tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a tert-butyl ester and a dichloropyrimidine moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2,4-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the synthesis of pharmaceutical agents. Researchers are exploring its use in the development of drugs for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate .
Uniqueness
What sets tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)pyrrolidine-1-carboxylate apart is its unique combination of a pyrrolidine ring with a dichloropyrimidine moiety. This structure provides distinct reactivity and potential for various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C14H20Cl2N4O2 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)20-5-4-10(8-20)17-6-9-7-18-12(16)19-11(9)15/h7,10,17H,4-6,8H2,1-3H3 |
InChI Key |
JEGVKKUSEAWDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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